molecular formula C14H16N2O4 B12913731 Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate

Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate

Cat. No.: B12913731
M. Wt: 276.29 g/mol
InChI Key: BRCYISRWDAEKKI-UHFFFAOYSA-N
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Description

Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate is an organic compound with the molecular formula C13H13NO4 It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with N-methyl-2,5-dioxopyrrolidin-1-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The pyrrolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 4-[(2,5-dioxopyrrolidin-1-yl)-methylamino]benzoate

InChI

InChI=1S/C14H16N2O4/c1-3-20-14(19)10-4-6-11(7-5-10)15(2)16-12(17)8-9-13(16)18/h4-7H,3,8-9H2,1-2H3

InChI Key

BRCYISRWDAEKKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)N2C(=O)CCC2=O

Origin of Product

United States

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